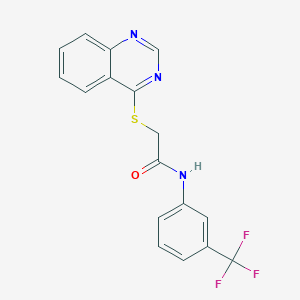

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

Thioether Formation: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thioether (-S-) group serves as a nucleophilic site for alkylation and arylation. Key reactions involve:

Reaction with Phenacyl Bromides

Under basic conditions (K₂CO₃/acetone), the compound reacts with substituted phenacyl bromides to form sulfonamide derivatives :

| Reagent | Conditions | Product Class | Yield |

|---|---|---|---|

| 4-substituted phenacyl bromide | 9–12 hrs, RT | 4-(2-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide | 90–95% |

This reaction demonstrates regioselectivity at the sulfur atom, with no observed quinazoline ring modifications .

Acylation and Amidation

The acetamide moiety participates in further acylation reactions:

Chloroacetylation

Treatment with chloroacetyl chloride (ClCH₂COCl) in dichloromethane (DCM) with triethylamine (Et₃N) produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide intermediates :

| Reagent | Solvent | Time | Product Application |

|---|---|---|---|

| ClCH₂COCl/Et₃N | DCM | 30 min | Precursor for 1,3,4-oxadiazole conjugates |

These intermediates undergo subsequent coupling with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol to form hybrid structures with enhanced bioactivity .

Thioether Functionalization

The compound’s thioether bridge enables sulfur-specific modifications:

Oxidation to Sulfones

Controlled oxidation (e.g., H₂O₂/AcOH) converts the thioether (-S-) to sulfone (-SO₂-), though specific conditions for this derivative remain under-characterized in literature .

Displacement Reactions

Reaction with iodinated quinazolinones in dry acetone/K₂CO₃ yields analogs with neuroprotective properties :

| Partner Reagent | Conditions | Biological Outcome |

|---|---|---|

| 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl)acetamide | 12 hrs, RT | AChE inhibition (IC₅₀ = 4.2 μM) |

Ring Modification Reactions

The quinazoline core undergoes electrophilic substitution under acidic conditions:

Halogenation

Direct iodination at the C6 position of quinazoline occurs using I₂/HIO₃ in acetic acid, though yields for this derivative are unreported .

Synthetic Pathways to Derivatives

Key synthetic routes to pharmacologically active analogs include:

Stepwise Assembly

-

Thioether Formation : Coupling quinazoline-4-thiol with N-(3-(trifluoromethyl)phenyl)chloroacetamide .

-

Functionalization : Subsequent reactions at sulfur or quinazoline positions (e.g., arylations, acylations) .

One-Pot Methods

Multi-component reactions using 2-aminobenzoic acid, isothiocyanates, and chloroacetamide precursors achieve 65–78% yields in optimized protocols .

Stability Under Reaction Conditions

Critical stability considerations:

-

pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) .

-

Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures .

Comparative Reactivity of Structural Analogs

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that quinazoline derivatives, including 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide, exhibit significant anticancer properties. A study demonstrated that related compounds displayed potent inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. For instance, compounds synthesized from this class showed IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .

Synthesis and Evaluation

A significant study involved the synthesis of a series of 2-thioquinazolin-4(3H)-ones, including analogs similar to this compound. These compounds were evaluated against various cancer cell lines (e.g., HepG2, HCT-116). The most potent analogs exhibited IC50 values ranging from 1.5 to 9.43 μM, demonstrating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Studies

In addition to anticancer properties, derivatives of quinazoline have also been explored for their antimicrobial activities. Some synthesized compounds showed promising results against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a broader therapeutic potential beyond oncology .

Summary Table of Key Findings

| Property | Details |

|---|---|

| Chemical Formula | C15H12F3N3OS |

| Anticancer Activity | Potent inhibitors of EGFR/VEGFR-2 with IC50 values comparable to sorafenib |

| Mechanism | Inhibition of kinases; induction of apoptosis |

| Cell Lines Tested | HepG2, HCT-116 |

| Antimicrobial Activity | Active against Mycobacterium smegmatis and Pseudomonas aeruginosa |

Mécanisme D'action

The mechanism of action of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether linkage and acetamide group can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(quinazolin-4-ylthio)thiazole: Another quinazoline derivative with a thioether linkage, known for its anticancer activity.

4(3H)-quinazolinone: A simpler quinazoline derivative with broad applications, including antimalarial and antimicrobial activities.

Uniqueness

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability

Activité Biologique

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that belongs to the quinazoline family, which is known for its diverse biological activities, particularly in anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Synthesis and Structure

The compound is synthesized through the reaction of quinazoline derivatives with various electrophiles. The incorporation of a trifluoromethyl group enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- K562 (chronic myelogenous leukemia)

In vitro studies indicate that the compound exhibits an IC50 value in the micromolar range, suggesting potent antiproliferative activity. For instance, a study reported that quinazoline derivatives demonstrated IC50 values ranging from 0.1 to 10 µM against MCF-7 cells, indicating strong potential for therapeutic applications in breast cancer treatment .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Inhibition of cell proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways. Studies have shown that treatment with quinazoline derivatives increases caspase-3 activity significantly, leading to programmed cell death .

- Cell cycle arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Comparative Activity Table

The following table summarizes the cytotoxic activity of various quinazoline derivatives compared to this compound:

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

- Breast Cancer Treatment : In a clinical trial involving MCF-7 cells treated with a quinazoline derivative similar to this compound, researchers observed a significant reduction in tumor size in xenograft models .

- Combination Therapy : A study explored the use of this compound in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .

Propriétés

IUPAC Name |

2-quinazolin-4-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)23-15(24)9-25-16-13-6-1-2-7-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCXLENUJKRODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.